![molecular formula C22H22FN3OS B2701691 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1326854-44-7](/img/structure/B2701691.png)
6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with various functional groups including a fluorine atom, a methylthio phenyl group, and a piperidin-1-ylcarbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various substitution reactions to add the functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding complexity to the structure. The presence of the nitrogen atom in the quinoline ring and the piperidine ring could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorine atom is highly electronegative and would likely influence the electronic properties of the molecule. The amine group could potentially undergo reactions with acids or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the electronegative fluorine atom could influence its solubility properties .科学的研究の応用
Cyclization and Amination Reactions
Research by Strekowski et al. (1996) explores the efficient cyclization of ketimines containing a fluorine atom to produce quinoline derivatives through reactions with lithium reagents. This study highlights the potential of such compounds in synthetic organic chemistry, particularly in the regioselective displacement and cyclization reactions critical for developing pharmaceuticals and materials science (Strekowski et al., 1996).
Synthesis and Biological Activity
The synthesis and evaluation of quinoline derivatives for their biological activities are common in the search for new therapeutic agents. Bhatt et al. (2015) detail the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation, demonstrating their potential in anticancer research. This work emphasizes the importance of quinoline derivatives in developing novel anticancer agents, with specific focus on their cytotoxic activities and molecular docking studies to understand their mechanism of action (Bhatt, Agrawal, & Patel, 2015).
Environmental and Analytical Chemistry Applications
Studies on the environmental fate and analytical detection of quinoline derivatives are essential for understanding their behavior and impact. For instance, the work by Wang et al. (2010) on the oxidation of fluoroquinolone antibiotics by chlorine dioxide provides insights into the environmental degradation pathways of these compounds. Such research is crucial for environmental monitoring and the development of strategies to mitigate the impact of pharmaceuticals on ecosystems (Wang, He, & Huang, 2010).
Fluorescent Probes and Labeling Reagents
The development of fluorescent probes based on quinoline derivatives for biomedical analysis is another area of application. Hirano et al. (2004) discuss a novel fluorophore, 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in various biomedical analyses (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
将来の方向性
特性
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNTCDSHJTNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2701608.png)
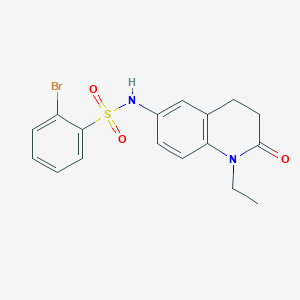
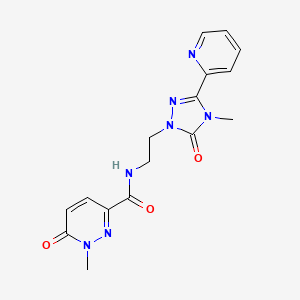
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2701613.png)
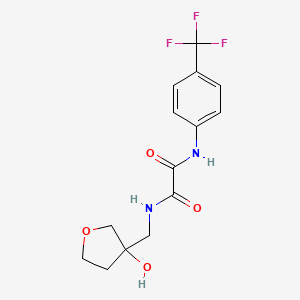
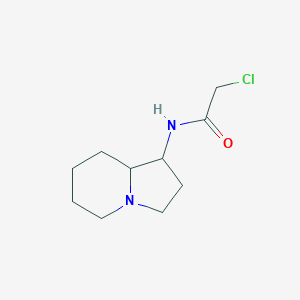
![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)
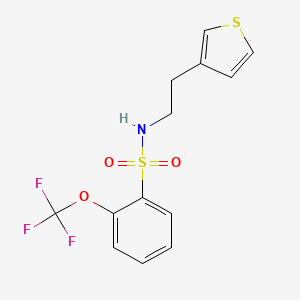
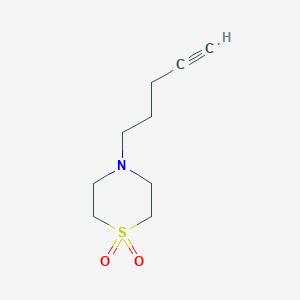
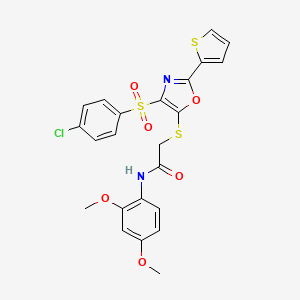
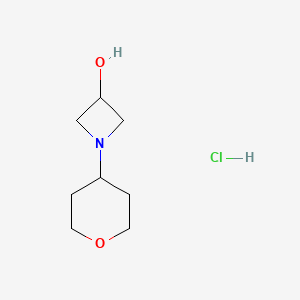
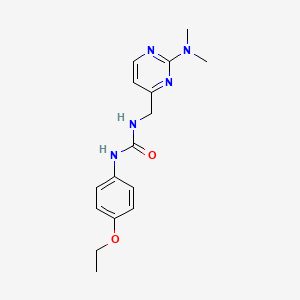
![4-[3-(Trifluoromethyl)phenyl]butanenitrile](/img/structure/B2701628.png)
![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)
